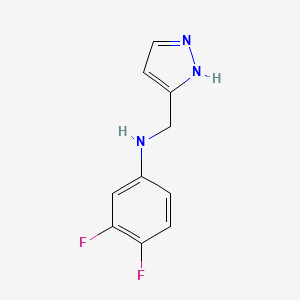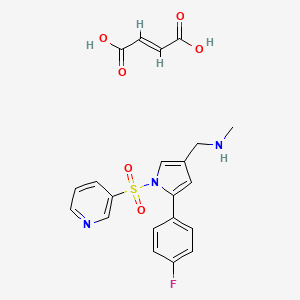![molecular formula C13H17NO B14907953 rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole: is a complex organic compound belonging to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which makes them structurally unique and significant in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindoles, including rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole, typically involves several key steps:
Intramolecular Condensation: A Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters can provide isoindoles in good yields.
Cycloaddition Reactions: α-Azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position are promising precursors for the synthesis of isoindole derivatives via 1,3-dipolar cycloaddition of azides onto alkenes.
Dehydrogenation and Arylation: A one-pot conversion of isoindolines to 1-arylisoindoles through palladium-catalyzed cascade C-H transformations.
Industrial Production Methods
Industrial production methods for isoindoles often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Catalytic Processes: Utilizing Rhodium or Palladium catalysts to facilitate key reaction steps.
Batch and Continuous Flow Processes: Employing both batch and continuous flow processes to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can convert isoindoles to isoindolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Rhodium, Palladium, and Nickel catalysts for various coupling and cyclization reactions.
Major Products
The major products formed from these reactions include isoindolinones, isoindolines, and various substituted isoindole derivatives .
Scientific Research Applications
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- rel-(3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- rel-(3aR,9bR)-4-(2,5-dimethoxyphenyl)-8-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole
Uniqueness
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other isoindole derivatives and valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(3aR,9bR)-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole |
InChI |
InChI=1S/C13H17NO/c1-15-13-4-2-3-10-11(13)6-5-9-7-14-8-12(9)10/h2-4,9,12,14H,5-8H2,1H3/t9-,12+/m0/s1 |
InChI Key |
ZLEUFBRJGWMRNV-JOYOIKCWSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@@H]3[C@H]2CNC3 |
Canonical SMILES |
COC1=CC=CC2=C1CCC3C2CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)


![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)



